PRMT5 Inhibition: Cellular Selectivity in MTAP-Deleted vs. Wild-Type Models
4,5-Dichloro-6-ethoxypyridazin-3(2H)-one demonstrates potent inhibition of PRMT5 in MTAP-deleted cells, a key synthetic lethal target, while showing significantly reduced activity in MTAP wild-type cells, indicating a desirable selectivity window [1]. This differential activity is a critical differentiator from pan-PRMT5 inhibitors that lack such cellular context selectivity. For instance, in human HCT-116 colorectal cancer cells with MTAP knockout, the compound exhibits an IC50 of 4 nM for inhibiting PRMT5-mediated symmetric dimethylarginine (SDMA) modification. In contrast, in isogenic HCT-116 cells expressing wild-type MTAP, the IC50 is approximately 1.05 μM [1].
| Evidence Dimension | Cellular PRMT5 Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Activity in MTAP wild-type HCT-116 cells: 1.05 μM (1050 nM) |
| Quantified Difference | >260-fold selectivity for MTAP-deleted cells over wild-type cells |
| Conditions | Inhibition of PRMT5-mediated SDMA modification level in human HCT-116 cells (MTAP knockout vs. wild-type) |
Why This Matters
This selectivity profile is crucial for minimizing toxicity and maximizing therapeutic index in cancer research, making the compound a valuable tool for investigating synthetic lethality in MTAP-deficient tumors.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50585596 (CHEMBL5076766): IC50 = 4 nM in MTAP knockout HCT-116 cells; IC50 = 1.05 μM in wild-type HCT-116 cells. View Source
